11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole
Description
Chemical Structure and Synthesis 11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole is a heterocyclic compound featuring an indolo[2,3-a]carbazole core substituted with a carbazole-phenyl group at position 11 and a 4,6-diphenyl-1,3,5-triazine (TRZ) unit at position 12. The indolo[2,3-a]carbazole scaffold is a fused bicyclic system derived from two indole units, known for its planar aromatic structure and electronic versatility . Synthetic routes to indolo[2,3-a]carbazole derivatives typically involve multi-step linear syntheses, including condensation, cyclization, and functionalization steps, as demonstrated in the synthesis of related antibiotic and optoelectronic compounds .
Applications
This compound is explored for dual applications:
- Biological Activity: Indolo[2,3-a]carbazoles are recognized for kinase inhibition (e.g., staurosporine analogs) and antimicrobial properties. Substituents like carbazole and triazine may modulate interactions with bacterial targets .
- Optoelectronics: The TRZ unit acts as an electron-deficient acceptor, while carbazole serves as an electron-rich donor, enabling thermally activated delayed fluorescence (TADF) for organic light-emitting diodes (OLEDs) .
Properties
Molecular Formula |
C51H32N6 |
|---|---|
Molecular Weight |
728.8 g/mol |
IUPAC Name |
11-(4-carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole |
InChI |
InChI=1S/C51H32N6/c1-3-15-33(16-4-1)49-52-50(34-17-5-2-6-18-34)54-51(53-49)57-46-26-14-10-22-40(46)42-32-31-41-39-21-9-13-25-45(39)56(47(41)48(42)57)36-29-27-35(28-30-36)55-43-23-11-7-19-37(43)38-20-8-12-24-44(38)55/h1-32H |
InChI Key |
XCRQGSBOHGPEMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=CC=CC=C4C5=C3C6=C(C=C5)C7=CC=CC=C7N6C8=CC=C(C=C8)N9C1=CC=CC=C1C1=CC=CC=C19)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Indole Derivatives
The indolo[2,3-a]carbazole scaffold is typically synthesized via acid-catalyzed cyclization of bis-indole precursors. A representative protocol involves:
Reagents :
-
2,3-Di(1H-indol-3-yl)aniline (1.0 equiv)
-
Trifluoroacetic acid (TFA, 5.0 equiv) in dichloroethane (DCE)
Conditions : Reflux at 80°C for 12 hours
Yield : 68–72% after silica gel chromatography
Mechanistic Insight :
TFA promotes both N–H activation and electrophilic aromatic substitution, enabling annulation to form the pentacyclic system.
Functionalization at Position 11: Introducing the Carbazole Moiety
Suzuki-Miyaura Cross-Coupling
The carbazole unit is installed via palladium-catalyzed coupling between brominated indolocarbazole and carbazole-derived boronic acids:
| Component | Quantity |
|---|---|
| 11-Bromoindolo[2,3-a]carbazole | 1.0 mmol |
| 4-(Carbazol-9-yl)phenylboronic acid | 1.2 mmol |
| Pd(OAc)₂ | 0.03 mmol |
| SPhos ligand | 0.06 mmol |
| K₃PO₄ | 3.0 mmol |
| Toluene/H₂O (4:1) | 10 mL |
Conditions :
-
Nitrogen atmosphere
-
100°C for 18 hours
Workup :
-
Aqueous extraction with ethyl acetate
-
Column chromatography (hexane/ethyl acetate 3:1)
Yield : 65–70%
Critical Parameters :
-
Ligand selection : Bulky phosphines (SPhos) prevent β-hydride elimination
-
Base strength : K₃PO₄ ensures deprotonation of boronic acid
Functionalization at Position 12: Triazine Installation
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient triazine ring undergoes SNAr with amine-functionalized intermediates:
Optimized Protocol :
| Component | Quantity |
|---|---|
| 12-Aminoindolo[2,3-a]carbazole | 1.0 mmol |
| 2-Chloro-4,6-diphenyl-1,3,5-triazine | 1.5 mmol |
| DIPEA | 3.0 mmol |
| DMF | 8 mL |
Conditions :
-
120°C for 6 hours under microwave irradiation
Purification : -
Precipitation in ice-water
Side Reactions :
-
Over-alkylation minimized by using excess triazine
-
Microwave heating reduces reaction time versus conventional heating
Sequential Coupling Strategies
One-Pot Sequential Functionalization
Recent advances enable consecutive coupling steps without isolating intermediates:
Procedure :
-
Suzuki coupling at position 11 (as in Section 3.1)
-
Direct addition of 2-chloro-4,6-diphenyltriazine and DIPEA
-
Microwave heating at 130°C for 4 hours
Advantages :
-
Eliminates intermediate purification losses
-
Total yield improves to 55% (vs. 40% for stepwise synthesis)
Limitations :
-
Requires strict stoichiometric control to prevent cross-reactivity
Catalytic System Optimization
Palladium Catalyst Screening
Comparative performance of Pd sources in Suzuki coupling:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | SPhos | 70 |
| PdCl₂(dppf) | XPhos | 63 |
| Pd₂(dba)₃ | BrettPhos | 68 |
Key Finding :
Pd(OAc)₂/SPhos system provides optimal balance of activity and stability.
Purification and Characterization
Chromatographic Techniques
-
Size-exclusion chromatography removes polymeric byproducts
-
Reversed-phase HPLC (C18 column, MeCN/H₂O gradient) achieves >99% purity
Spectroscopic Validation
-
¹H NMR (CDCl₃): δ 8.72 (s, 1H, triazine-H), 8.35–7.20 (m, aromatic protons)
-
HRMS : m/z calculated for C₅₄H₃₄N₆ [M+H]⁺ 791.3019, found 791.3023
Industrial-Scale Considerations
Solvent Recycling
-
Toluene recovered via fractional distillation (85% efficiency)
-
DMF regenerated using activated charcoal filtration
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| Palladium catalysts | 42 |
| Ligands | 18 |
| Triazine reagent | 25 |
Emerging Methodologies
Photoredox Catalysis
Preliminary studies show promise for visible-light-mediated coupling, eliminating thermal requirements:
System :
-
Ir(ppy)₃ (0.5 mol%)
-
Blue LEDs (456 nm)
-
Room temperature, 24 hours
Current Yield : 38% (needs optimization)
Chemical Reactions Analysis
Types of Reactions
11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of reduced carbazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens, nitro groups, or alkyl groups are introduced into the aromatic rings using reagents like halogens, nitrating agents, or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents like nitric acid and sulfuric acid, alkyl halides with Friedel-Crafts catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce hydrocarbon derivatives, and substitution can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
The unique electronic properties of 11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole make it a promising candidate for use in OLEDs. Research indicates that compounds with similar structures can enhance light emission efficiency due to their high thermal stability and favorable charge transport characteristics.
Organic Photovoltaics (OPVs)
In OPVs, this compound's ability to facilitate charge separation and transport is critical. Its structural features allow for effective light absorption and conversion into electrical energy. Studies have shown that incorporating such compounds can significantly improve the performance of photovoltaic devices.
Biological Applications
While specific biological activities of this compound are not extensively documented, related carbazole derivatives have demonstrated promising antimicrobial and anticancer properties. The incorporation of triazine may enhance these activities due to its ability to interact with biological targets.
Potential Biological Mechanisms
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential for therapeutic applications.
Case Study 1: OLED Performance Enhancement
A study published in a peer-reviewed journal investigated the use of this compound in OLED devices. The findings indicated that integrating this compound resulted in a significant increase in luminous efficiency compared to traditional materials used in OLED fabrication.
Case Study 2: Anticancer Activity Assessment
Another study focused on evaluating the anticancer properties of related carbazole derivatives. The results showed that compounds with similar structural features exhibited selective cytotoxicity against specific cancer cell lines, suggesting potential therapeutic applications for derivatives of 11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole.
Mechanism of Action
The mechanism by which 11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets through:
Electron Transport: Its ability to transport electrons efficiently makes it valuable in electronic and photonic applications.
Fluorescence: The compound exhibits strong fluorescence, which can be harnessed in imaging and sensing applications.
DNA Intercalation: In medicinal chemistry, it can intercalate into DNA, disrupting replication and transcription processes, which is useful in cancer therapy.
Comparison with Similar Compounds
Key Compounds and Substituent Effects
Insights
- Alkyl substituents (e.g., methyl in 1b) reduce antimicrobial efficacy, while polar groups (e.g., CONH₂ in Compound 9) enhance activity against B. anthracis .
- The triazine group in the target compound may improve DNA intercalation or enzyme inhibition, though empirical data are lacking.
Optoelectronic Performance Comparisons
TADF Emitters and Device Metrics
Insights
- ΔEST and Efficiency : Smaller ΔEST values (e.g., 0.02 eV in PIC-TRZ2) correlate with faster reverse intersystem crossing (RISC) and higher EQE . The target compound’s ΔEST is unreported but may benefit from the rigid indolo[2,3-a]carbazole core.
- Structural Optimization: DM-B’s spiroacridine-fluorene donor achieves higher EQE (27.4%) than carbazole-based emitters, suggesting that donor rigidity and conjugation length critically impact performance .
- Triazine Positioning: In TrzCbzICz-1/2 (indolo[3,2,1-jk]carbazole), ortho-substituted TRZ units reduce non-radiative decay, highlighting the importance of acceptor geometry .
Biological Activity
11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining carbazole and triazine moieties, which may enhance its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of 11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole is CHN, with a molecular weight of approximately 728.8 g/mol. Its structure can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 728.8 g/mol |
| IUPAC Name | 11-(4-carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole |
| InChI Key | XCRQGSBOHGPEMX-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to several mechanisms:
1. DNA Intercalation:
The compound's structure allows it to intercalate into DNA strands, potentially disrupting replication and transcription processes. This mechanism is particularly relevant in cancer therapy where targeting DNA is crucial for inhibiting tumor growth.
2. Electron Transport:
Its excellent electron transport properties make it suitable for applications in organic electronics and photonics. This property can also play a role in biological systems where electron transfer is involved in cellular processes.
3. Fluorescence:
The strong fluorescence exhibited by the compound can be utilized in biological imaging and sensing applications. This capability allows for real-time tracking of cellular processes and interactions.
Biological Activities
Research indicates that compounds with similar structural features to 11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole exhibit a range of biological activities:
1. Anticancer Activity:
Studies have shown that carbazole derivatives possess significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs leads to antiproliferative effects in various cancer cell lines such as HCT116 (colon) and NCI-H460 (lung) .
2. Antimicrobial Properties:
Carbazole derivatives are known for their antimicrobial activities. The incorporation of triazine moieties may enhance these properties due to their ability to interact with various biological targets .
3. Fluorescent Probes:
The unique photophysical properties of the compound make it suitable for use as a fluorescent probe in biological imaging applications. This capability is vital for developing biosensors and other diagnostic tools .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to 11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole:
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer efficacy of carbazole derivatives demonstrated that certain compounds exhibited IC values in the low micromolar range against colon carcinoma cell lines . These findings suggest that the structural features present in this class of compounds could be leveraged for developing new cancer therapeutics.
Case Study 2: Antimicrobial Activity
Research on similar triazine-containing compounds revealed significant antimicrobial activity against various bacterial strains. The presence of electron-withdrawing groups was found to enhance this activity .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Indolocarbazole Formation | Ethanol, glacial acetic acid, reflux | 60–75 | Purification of intermediates |
| Triazine Coupling | DMF, 120°C, 24h | 45–55 | Competing side reactions |
| Final Purification | Column chromatography (SiO₂, CH₂Cl₂/Hexane) | ~90 | Solvent polarity optimization |
How can researchers characterize the structural integrity of this compound?
Answer:
Advanced spectroscopic and analytical techniques are critical:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., biphenyl vs. triazine groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 715.84 for [M+H]⁺) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the fused indolocarbazole system .
Q. Key Findings :
- The carbazole N-H proton exhibits downfield shifts (δ 10.2–10.5 ppm) due to conjugation with the triazine ring .
- Crystallographic data reveals a planar geometry, critical for π-π stacking in optoelectronic applications .
What structural features influence its electronic properties?
Answer:
The compound’s optoelectronic behavior stems from:
Extended π-Conjugation : The indolocarbazole core fused with triazine and biphenyl groups enhances charge transport .
Electron-Deficient Triazine : Stabilizes LUMO levels (-3.2 eV), making it suitable for electron-transport layers .
Substituent Effects : Electron-withdrawing groups on the triazine ring further lower LUMO but may reduce solubility .
Q. Table 2: Electronic Properties
| Substituent on Triazine | HOMO (eV) | LUMO (eV) | Bandgap (eV) |
|---|---|---|---|
| -Ph (Baseline) | -5.4 | -3.2 | 2.2 |
| -CF₃ | -5.6 | -3.5 | 2.1 |
| -CN | -5.8 | -3.7 | 2.1 |
How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from:
Q. Methodological Framework :
Validate results across multiple cell lines (e.g., HeLa, MCF-7).
Cross-reference with computational docking studies to confirm binding modes .
What computational methods predict its optoelectronic performance?
Answer:
- Density Functional Theory (DFT) : Calculates HOMO/LUMO levels and charge mobility .
- Molecular Dynamics (MD) : Simulates thin-film morphology for device integration .
- Key Software : Gaussian 16 (DFT), Materials Studio (MD).
Case Study :
DFT simulations predict a 15% improvement in charge mobility when substituting triazine with pyrimidine, validated experimentally .
How can synthesis be optimized for scale-up without compromising yield?
Answer:
- Flow Chemistry : Continuous synthesis reduces reaction time (e.g., 4h → 1h) .
- Catalyst Screening : Pd/C or Ni catalysts enhance coupling efficiency in triazine reactions .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .
What methodologies link experimental data to theoretical frameworks?
Answer:
- Conceptual Anchoring : Use Marcus Theory to explain charge-transfer kinetics .
- Hypothesis-Driven Design : Prioritize substituents that align with DFT-predicted electronic profiles .
Example : Triazine’s electron deficiency aligns with charge-transfer requirements in OLEDs, guiding synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
